molecular formula C28H31N3O B14075964 (E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile

(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile

Cat. No.: B14075964
M. Wt: 425.6 g/mol
InChI Key: UBEXEFRJHYAJLK-BQYQJAHWSA-N
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Description

(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile is a complex organic compound with a unique structure that includes a pyran ring, a pyrroloquinoline moiety, and a malononitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile typically involves multiple steps. The starting materials often include tert-butyl-substituted pyran and pyrroloquinoline derivatives. The key steps in the synthesis may involve:

    Formation of the pyran ring: This can be achieved through cyclization reactions under acidic or basic conditions.

    Introduction of the pyrroloquinoline moiety: This step may involve coupling reactions using reagents such as palladium catalysts.

    Addition of the malononitrile group: This step typically involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H31N3O

Molecular Weight

425.6 g/mol

IUPAC Name

2-[2-tert-butyl-6-[(E)-2-(2,9,9-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-6-yl)ethenyl]pyran-4-ylidene]propanedinitrile

InChI

InChI=1S/C28H31N3O/c1-18-11-21-12-19(13-24-26(21)31(18)10-9-28(24,5)6)7-8-23-14-20(22(16-29)17-30)15-25(32-23)27(2,3)4/h7-8,12-15,18H,9-11H2,1-6H3/b8-7+

InChI Key

UBEXEFRJHYAJLK-BQYQJAHWSA-N

Isomeric SMILES

CC1CC2=C3N1CCC(C3=CC(=C2)/C=C/C4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C

Canonical SMILES

CC1CC2=C3N1CCC(C3=CC(=C2)C=CC4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C

Origin of Product

United States

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